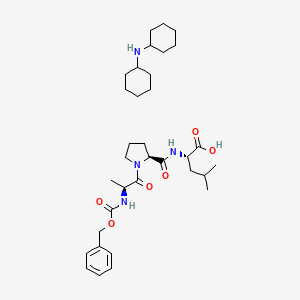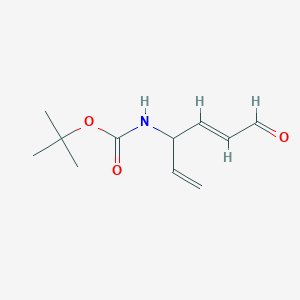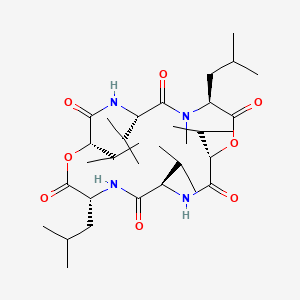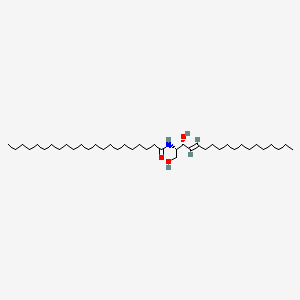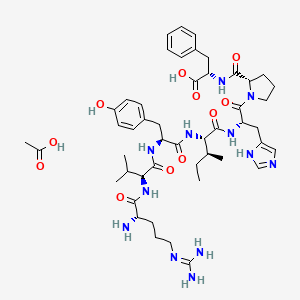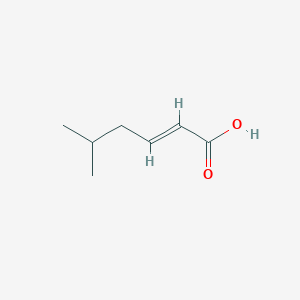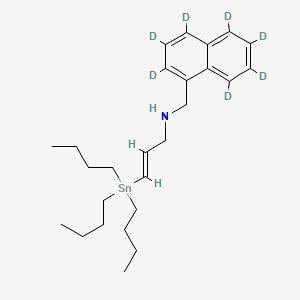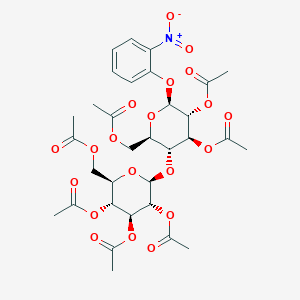
2-Nitrophenyl beta-d-cellobioside heptaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of glycoside derivatives, including 2-Nitrophenyl beta-D-cellobioside heptaacetate, involves the formation of glycosidic bonds between sugar units and aglycones. A notable method for synthesizing conformationally constrained glucopyranosides, which could be related to the synthesis of 2-Nitrophenyl beta-D-cellobioside heptaacetate, involves the use of an oxymethylene bridge to lock the glucopyranoside in a specific conformation (Blériot et al., 2004). Additionally, the study by Urban et al. (1990) discusses the efficiency of cesium carbonate in the synthesis of peracetylated disaccharide α-trichloroacetimidates, highlighting the importance of selecting appropriate reagents for the synthesis of glycoside derivatives (Urban et al., 1990).
Molecular Structure Analysis
The molecular structure of glycosides like 2-Nitrophenyl beta-D-cellobioside heptaacetate is crucial for their function and reactivity. The structure determines how these compounds interact with enzymes and participate in chemical reactions. While specific studies on the molecular structure of 2-Nitrophenyl beta-D-cellobioside heptaacetate were not found, research on similar glycoside compounds suggests that the conformational analysis and the stereochemistry of the glycosidic linkage are key aspects in understanding their properties and reactivity (Ikegami et al., 1995).
Chemical Reactions and Properties
2-Nitrophenyl beta-D-cellobioside heptaacetate undergoes various chemical reactions, including hydrolysis and transglycosylation. The kinetics of hydrolysis and transglycosylation by specific enzymes have been studied to understand the reaction pathways and mechanisms. For instance, the hydrolysis of p-nitrophenyl-β-D-cellobioside by the catalytic domain of enzymes reveals the dominant reaction pathways and competing transglycosylation pathway, providing insights into the chemical properties of these glycosides (Dingee & Anton, 2010).
Physical Properties Analysis
The physical properties of 2-Nitrophenyl beta-D-cellobioside heptaacetate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are essential for its application in synthesis and analysis. Research often focuses on the optimization of synthesis conditions to produce compounds with desirable physical properties for specific applications. Studies on similar compounds can provide insights into the factors that influence the physical properties of glycosides (Dick & Wesleder, 1976).
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity Assays
- Estimation of Cellobiohydrolase I Activity : A novel assay was developed to track the hydrolysis of p-nitrophenyl beta-D-cellobioside by cellobiohydrolase I (CBH I), utilizing distinct ultraviolet spectra of the involved compounds. This approach allowed for accurate determination of CBH I activity, offering insights into the dynamic parameters of the catalysis reaction, such as Vm and kcat (Wu, Zhao, & Gao, 2006).
- Kinetics and Thermodynamics of Glycoside Hydrolases : Research on the hydrolysis of p-nitrophenyl-β-D-cellobioside (PNPC) by 1, 4-β-D-glucan-cellobiohydrolase (CBHI) under various temperature and time conditions provided insights into the apparent activation energy (Ea) of the reaction. This study highlighted the empirical nature of Ea in the context of enzyme kinetics and its thermodynamic implications (Zhang et al., 2011).
Glycosylation Studies
- Transglycosylation/Hydrolysis Partitioning : Research on endo-glycoceramidase II from Rhodococcus sp. used 2-chloro-4-nitrophenyl β-cellobioside as a substrate to enhance the synthesis of alkyl β-cellobioside derivatives through a single point mutation. This study provided valuable insights into increasing transglycosylation yields, showcasing potential applications in synthetic glycoside production (Durand et al., 2016).
- Enzyme Kinetics on Chromogenic Substrates : The study of GH7 cellobiohydrolases on substrates such as p‐nitrophenyl‐β‐d‐cellobioside revealed that non‐productive binding plays a significant role in dictating enzyme kinetics. Insights from crystal structures and molecular dynamics simulations highlighted the impact of substrate binding on enzymatic activity, emphasizing the complexity of enzyme-substrate interactions (Haataja et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYMFJBBGZUFS-MMXCIQNPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl beta-d-cellobioside heptaacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

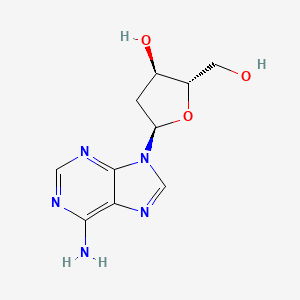
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
